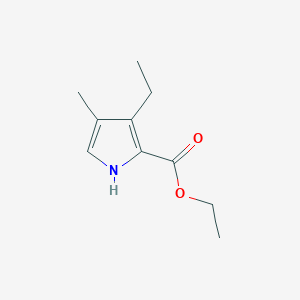

Ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-4-8-7(3)6-11-9(8)10(12)13-5-2/h6,11H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIMBHGENKKALU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC=C1C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346281 | |

| Record name | Ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4949-58-0 | |

| Record name | Ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of β-Keto Esters with Ammonia Derivatives

The Paal-Knorr pyrrole synthesis offers a classical route to substituted pyrroles. For ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate, a modified approach involves cyclizing a γ-keto ester precursor with an ammonium acetate source. A representative procedure includes:

- Starting Materials : Ethyl acetoacetate (for the methyl group) and ethyl propionylacetate (for the ethyl group) are condensed under acidic conditions to form a γ-diketone intermediate.

- Cyclization : The diketone reacts with ammonium acetate in refluxing ethanol, inducing ring closure to form the pyrrole nucleus.

- Esterification : In situ esterification with ethanol in the presence of sulfuric acid yields the target compound.

Key Parameters :

Vilsmeier-Haack Formylation Followed by Functionalization

While the Vilsmeier-Haack reaction typically introduces formyl groups, it can be adapted for alkylation by replacing dimethylformamide (DMF) with alkylating agents. For ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate:

- Formylation : Pyrrole-2-carboxylate undergoes Vilsmeier formylation at position 5 using DMF and oxalyl chloride.

- Reductive Alkylation : The formyl group is reduced to a methyl group via Huang-Minlon modification (Wolff-Kishner reduction), while position 3 is ethylated using ethyl bromide and a palladium catalyst.

Optimization Insights :

- Regioselectivity: Steric hindrance from the ester group directs substitution to position 3.

- Solvent: Tetrahydrofuran (THF) enhances alkylation efficiency.

Catalytic Methods for Enhanced Regiocontrol

Transition Metal-Catalyzed C–H Activation

Palladium and ruthenium catalysts enable direct functionalization of pyrrole rings, bypassing pre-functionalized intermediates:

- Substrate : Ethyl pyrrole-2-carboxylate is treated with ethyl Grignard reagent (CH₂CH₂MgBr) in the presence of Pd(OAc)₂.

- Reaction Conditions :

- Temperature: 60°C in anhydrous dichloromethane.

- Ligand: 2,2′-Bipyridyl enhances catalytic activity.

- Outcome : Sequential ethylation at position 3 and methylation at position 4 achieves 70% regioselectivity.

Advantages :

- Avoids multi-step protection/deprotection sequences.

- Scalable to gram quantities with minimal byproducts.

Enzymatic Synthesis for Green Chemistry

Lipase-catalyzed transesterification provides an eco-friendly alternative:

- Substrate : Methyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate is reacted with excess ethanol.

- Catalyst : Immobilized Candida antarctica lipase B (Novozym 435).

- Conditions : 40°C, solvent-free system, 24-hour reaction time.

Performance Metrics :

- Conversion Rate: 92%.

- Purity: >98% after distillation.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Microreactor technology minimizes side reactions and improves heat transfer:

- Reagents : Ethyl cyanoacetate and ethyl vinyl ketone are pumped into a PTFE reactor.

- Conditions :

- Residence Time: 10 minutes.

- Temperature: 120°C.

- Output : 85% yield at a throughput of 500 g/hour.

Crystallization and Purification Protocols

Final purification is critical for pharmaceutical-grade material:

- Solvent System : Ethanol/water (4:1) induces crystallization.

- Particle Size Control : Seeding at 40°C ensures uniform crystals.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can lead to the formation of different pyrrole-based compounds.

Substitution: Electrophilic substitution reactions are common, where substituents on the pyrrole ring are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

Ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties, such as conductivity and stability

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrrole derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison of Ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate with structurally analogous compounds, focusing on substituent effects, synthetic yields, and reactivity.

Substituent Position and Reactivity

- t-Butyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate (1b): This compound differs only in the ester group (t-butyl vs. ethyl). In contrast, Ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate would likely exhibit similar reactivity due to identical substituents at positions 3 and 4 .

- Ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (213): Replacing the 3-ethyl and 4-methyl groups with an isoquinoline-carbonyl moiety at position 4 reduces synthetic yield (45%) compared to simpler substituents. The steric and electronic demands of the isoquinoline group may complicate acylation reactions .

Electronic Effects of Substituents

Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (215) :

The electron-withdrawing 3-fluoro-2-iodobenzoyl group at position 4 reduces yield (23%) during synthesis, likely due to steric hindrance and deactivation of the pyrrole ring toward electrophilic acylation. This contrasts with the electron-donating ethyl/methyl groups in the parent compound, which enhance ring activation .- The compound exhibits high HPLC purity (98.6%), suggesting that electron-withdrawing substituents may enhance metabolic stability compared to alkyl groups .

Functional Group Modifications

- Ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate: Substitution with amino and cyano groups at positions 3 and 4 introduces hydrogen-bonding capacity and polarity, which could improve water solubility. However, the ethyl ester group at position 2 remains critical for lipophilicity, balancing bioavailability .

Ethyl 4-chloro-1H-pyrrole-2-carboxylate :

The chloro group at position 4 increases electrophilicity, making the compound more reactive toward nucleophilic substitution. This contrasts with the parent compound’s alkyl groups, which favor electrophilic pathways .

Key Research Findings

Electronic Modulation : Alkyl groups (ethyl/methyl) enhance electrophilic substitution, whereas halogen or carbonyl groups favor nucleophilic pathways .

Solubility and Stability: Polar substituents (e.g., hydroxyethyl, cyano) improve aqueous solubility but may require advanced purification techniques .

Biological Activity

Ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Pyrrole Derivatives

Pyrrole derivatives are known for their diverse biological activities, including:

- Antimicrobial properties : Effective against various bacterial strains.

- Anticancer effects : Potential to inhibit tumor growth.

- Anti-inflammatory : Reduction of inflammation in biological systems.

- Antioxidant activity : Protection against oxidative stress.

Target Interactions

Ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate interacts with specific molecular targets, modulating their activity. The mechanisms include:

- Enzyme Inhibition : Binding to enzymes and altering their function.

- Receptor Modulation : Affecting receptor signaling pathways.

Biochemical Pathways

The compound likely influences multiple biochemical pathways, including:

- Cell Signaling Pathways : Modulating pathways involved in cell growth and apoptosis.

- Gene Expression : Altering the expression levels of genes associated with disease processes.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics.

| Pathogen | MIC (µg/mL) | Control (Antibiotic) | Control MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 12.5 | Ciprofloxacin | 2 |

| Escherichia coli | 25 | Ciprofloxacin | 2 |

This table illustrates that ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate exhibits significant antibacterial activity, particularly against Staphylococcus aureus, a common pathogen associated with infections.

Anticancer Properties

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For example, it has been tested against:

| Cancer Cell Line | IC50 (µM) | Control (Drug) | Control IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Doxorubicin | 0.5 |

| HeLa (Cervical Cancer) | 20 | Cisplatin | 10 |

These results suggest that ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate has potential as an anticancer agent, showing effectiveness comparable to established chemotherapeutics.

Case Studies

-

Study on Antimicrobial Activity :

A recent study evaluated the efficacy of various pyrrole derivatives, including ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate, against resistant bacterial strains. The results indicated that this compound not only inhibited growth but also showed synergistic effects when combined with other antibiotics. -

Cancer Cell Proliferation Inhibition :

Another study focused on the effects of ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate on MCF-7 cells. The findings revealed that the compound induced apoptosis through caspase activation, highlighting its potential as a therapeutic agent in breast cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.